Didocosanoin

Descripción

The exact mass of the compound 2-Hydroxypropane-1,3-diyl didocosanoate is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Cosmetics -> Emollient. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

(3-docosanoyloxy-2-hydroxypropyl) docosanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C47H92O5/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-39-41-46(49)51-43-45(48)44-52-47(50)42-40-38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h45,48H,3-44H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYNODFLZPXTEPN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

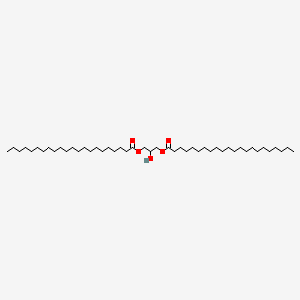

CCCCCCCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCCCCCCCCC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C47H92O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00241017 | |

| Record name | Docosanoic acid, 1,1'-(2-hydroxy-1,3-propanediyl) ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00241017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

737.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | DG(22:0/0:0/22:0) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0056087 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

94201-62-4 | |

| Record name | 1,1′-(2-Hydroxy-1,3-propanediyl) didocosanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=94201-62-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Docosanoic acid, 1,1'-(2-hydroxy-1,3-propanediyl) ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094201624 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Docosanoic acid, 1,1'-(2-hydroxy-1,3-propanediyl) ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00241017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-hydroxypropane-1,3-diyl didocosanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.094.184 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GLYCERYL 1,3-DIBEHENATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/84T2X52XS0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Didocosanoin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis pathways and precursors for didocosanoin, a diacylglycerol of significant interest for various applications due to its specific physical and chemical properties. This document details both chemical and enzymatic synthesis routes, presenting quantitative data, experimental protocols, and visual representations of the synthesis pathways and workflows.

Introduction to this compound

This compound, also known as dibehenin, is a diacylglycerol (DAG) molecule in which two long-chain saturated fatty acids, docosanoic acid (also known as behenic acid), are esterified to a glycerol backbone.[1][2][3][4][5][6] Its structure confers unique thermal and crystalline properties, making it a subject of interest in fields such as pharmaceuticals, cosmetics, and food science. The synthesis of this compound with high purity is crucial for its application in these areas.

This compound Synthesis Pathways

The synthesis of this compound primarily involves the esterification of glycerol with two molecules of docosanoic acid. This can be achieved through two main routes: chemical synthesis and enzymatic synthesis.[7][8][9] The choice of pathway depends on factors such as desired yield, purity, cost, and environmental considerations.

Precursors

The primary precursors for the synthesis of this compound are:

-

Glycerol (1,2,3-propanetriol): A simple polyol compound that forms the backbone of the diacylglycerol.

-

Docosanoic Acid (Behenic Acid): A C22:0 saturated fatty acid. Docosanoic acid can be sourced commercially or synthesized. One common laboratory-scale synthesis method is the oxidation of docosanol.[10][11]

A secondary precursor, for the synthesis of docosanoic acid, is:

-

Docosanol (Behenyl Alcohol): A C22:0 fatty alcohol, which can be oxidized to yield docosanoic acid.[10][11]

Quantitative Data on Synthesis

The following tables summarize quantitative data for the synthesis of diacylglycerols and the precursor, docosanoic acid. The data is derived from studies on analogous long-chain fatty acid esterifications and docosanol oxidation, providing a benchmark for the synthesis of this compound.

Table 1: Comparison of Chemical and Enzymatic Synthesis of Diacylglycerols

| Parameter | Chemical Synthesis (Acid-Catalyzed) | Enzymatic Synthesis (Lipase-Catalyzed) |

| Catalyst | Sulfuric Acid, p-Toluenesulfonic Acid | Immobilized Lipases (e.g., Novozym 435) |

| Reaction Temperature | 90 - 180 °C[9] | 40 - 70 °C[9] |

| Reaction Time | 1.5 - 8 hours[9] | 3 - 48 hours[9] |

| Yield of Diacylglycerol | 70 - 95% (for general esters)[9] | >90% (for general esters)[9] |

| Substrate Specificity | Low | High (Regio- and chemo-selectivity) |

| Byproduct Formation | Often significant | Minimal |

| Downstream Processing | Neutralization, washing, distillation[9] | Simple filtration to remove enzyme[9] |

Table 2: Quantitative Data for the Synthesis of Docosanoic Acid from Docosanol

| Parameter | Catalytic Oxidation |

| Reactants | Docosanol, Hydrogen Peroxide |

| Catalyst | Functionalized Ionic Liquid |

| Reaction Temperature | 90 °C[11] |

| Reaction Time | 6 hours[11] |

| Conversion of Docosanol | 76%[11] |

| Selectivity to Docosanoic Acid | 60.2%[11] |

Experimental Protocols

The following are detailed experimental protocols for the synthesis of this compound and its precursor, docosanoic acid. The protocols for this compound are adapted from established methods for the synthesis of other diacylglycerols.

Protocol 1: Chemical Synthesis of this compound (Acid-Catalyzed Esterification)

This protocol describes the direct esterification of glycerol with docosanoic acid using an acid catalyst.

Materials:

-

Glycerol

-

Docosanoic acid

-

Sulfuric acid (or p-toluenesulfonic acid)

-

Toluene (optional, as a solvent to aid in water removal)

-

Round-bottom flask

-

Magnetic stirrer and heating mantle

-

Condenser

-

Dean-Stark trap (if using a solvent)

-

Separatory funnel

-

Anhydrous sodium sulfate

-

Rotary evaporator

Methodology:

-

In a round-bottom flask, combine glycerol (1 molar equivalent) and docosanoic acid (2 molar equivalents).

-

If using a solvent, add toluene.

-

Add the acid catalyst (e.g., 1-2 mol% sulfuric acid) to the mixture.

-

Equip the flask with a magnetic stirrer, condenser, and a Dean-Stark trap if applicable.

-

Heat the reaction mixture to 120-140°C with vigorous stirring.

-

Continuously remove the water formed during the reaction using the Dean-Stark trap to drive the equilibrium towards the product. If not using a solvent, a vacuum can be applied to remove water.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Once the reaction is complete (typically 4-8 hours), cool the mixture to room temperature.

-

If a solvent was used, dilute the mixture with an organic solvent like ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude this compound.

-

Purify the crude product by column chromatography on silica gel.

Protocol 2: Enzymatic Synthesis of this compound (Lipase-Catalyzed Esterification)

This protocol outlines a solvent-free enzymatic synthesis using an immobilized lipase.

Materials:

-

Glycerol

-

Docosanoic acid

-

Immobilized lipase (e.g., Novozym® 435, from Candida antarctica lipase B)

-

Screw-capped flask

-

Shaking incubator or magnetic stirrer with heating

-

Vacuum pump

-

Filtration setup

Methodology:

-

In a screw-capped flask, combine glycerol (1 molar equivalent) and docosanoic acid (2 molar equivalents).

-

Add the immobilized lipase, typically 5-10% by weight of the total substrates.

-

Place the flask in a shaking incubator or on a heated magnetic stirrer at a temperature between 50-70°C.

-

Apply a vacuum to the system to remove the water produced during the esterification, which drives the reaction towards the formation of diacylglycerol.

-

Monitor the reaction progress over time (typically 24-48 hours) by taking small aliquots and analyzing them by TLC or GC.

-

Upon completion, cool the reaction mixture.

-

Add a non-polar solvent like hexane to dissolve the product and separate it from the immobilized enzyme by filtration.

-

Wash the recovered enzyme with the solvent and dry it for potential reuse.

-

Evaporate the solvent from the filtrate under reduced pressure to obtain the crude this compound.

-

Further purification can be achieved by column chromatography.

Protocol 3: Synthesis of Docosanoic Acid from Docosanol

This protocol describes the catalytic oxidation of docosanol to docosanoic acid.[11]

Materials:

-

Docosanol

-

Hydrogen peroxide (30% w/w)

-

Functionalized ionic liquid catalyst (e.g., Aliquat® cation and a peroxotungstophosphate anion)

-

Reaction vessel with a stirrer and temperature control

-

Extraction and separation equipment

Methodology:

-

Set up a reaction vessel with docosanol.

-

Continuously add the hydrogen peroxide oxidant and the ionic liquid catalyst to the reaction mixture over the course of the reaction. A typical molar ratio of total H₂O₂ to alcohol is 3:1, and the alcohol to catalyst mass ratio is around 300:1.[11]

-

Maintain the reaction temperature at 90°C with constant stirring for 6 hours.[11]

-

After the reaction, the product mixture will contain docosanoic acid, unreacted docosanol, and the catalyst.

-

The product can be extracted using an appropriate solvent system, and the catalyst can be separated for recycling.

-

Purify the docosanoic acid from the unreacted alcohol by crystallization or chromatography.

Mandatory Visualizations

Synthesis Pathway of this compound

Caption: Synthesis pathway of this compound from its precursors.

Experimental Workflow for Chemical Synthesis of this compound

Caption: Workflow for the chemical synthesis of this compound.

Experimental Workflow for Enzymatic Synthesis of this compound

Caption: Workflow for the enzymatic synthesis of this compound.

References

- 1. Diacylglycerols | Cyberlipid [cyberlipid.gerli.com]

- 2. WO2018220504A1 - A process for the preparation of docosanol - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. caymanchem.com [caymanchem.com]

- 5. This compound | CAS 99880-64-5 | Cayman Chemical | Biomol.com [biomol.com]

- 6. glpbio.cn [glpbio.cn]

- 7. Solvent-free enzymatic synthesis of 1, 3-Diacylglycerols by direct esterification of glycerol with saturated fatty acids - PMC [pmc.ncbi.nlm.nih.gov]

- 8. myfoodresearch.com [myfoodresearch.com]

- 9. benchchem.com [benchchem.com]

- 10. Frontiers | Enzymatic Synthesis of Diacylglycerol-Enriched Oil by Two-Step Vacuum-Mediated Conversion of Fatty Acid Ethyl Ester and Fatty Acid From Soy Sauce By-Product Oil as Lipid-Lowering Functional Oil [frontiersin.org]

- 11. researchgate.net [researchgate.net]

The Enigmatic Role of Didocosanoin in Cellular Processes: A Technical Guide for Researchers

Executive Summary

Didocosanoin, a diacylglycerol comprised of a glycerol backbone with two docosanoic acid chains, presents a largely unexplored frontier in cellular biology.[1][2][3] Despite the well-documented roles of diacylglycerols (DAGs) as critical second messengers and the emerging biological activities of docosanoic acid, specific data on the integrated functions of this compound remains conspicuously absent from current scientific literature. This technical guide aims to bridge this knowledge gap by providing a comprehensive overview of the known biological activities of its constituent components. By synthesizing the established roles of diacylglycerols in cellular signaling and the reported anti-inflammatory and anticancer properties of docosanoic acid, we extrapolate potential functions and propose experimental frameworks for the investigation of this compound. This document is intended to serve as a foundational resource for researchers poised to investigate the cellular and therapeutic potential of this intriguing lipid molecule.

Introduction to this compound

This compound is chemically defined as a diacylglycerol containing two saturated 22-carbon fatty acid chains, known as docosanoic acid (also called behenic acid).[1][2][3] Its structure as a diacylglycerol positions it within a class of lipids critically involved in a vast array of cellular signaling pathways.[4][5] The long-chain saturated nature of its fatty acid constituents suggests potential for unique interactions within the lipid bilayer and with cellular proteins.

Chemical Structure:

-

Glycerol Backbone

-

Two Docosanoic Acid (C22:0) Chains

While specific biological data for this compound is not currently available, the known functions of its components—diacylglycerol and docosanoic acid—provide a strong basis for hypothesizing its potential roles in cellular processes.

The Signaling Paradigm of Diacylglycerols

Diacylglycerols are pivotal second messengers in intracellular signaling, most notably through their activation of Protein Kinase C (PKC) isozymes.[4] This activation triggers a cascade of downstream phosphorylation events that regulate a multitude of cellular processes, including proliferation, differentiation, apoptosis, and inflammation.[4] The specific fatty acid composition of a DAG molecule can influence its signaling properties and metabolic fate.[5]

A study on a diacylglycerol containing docosahexaenoic acid (DHA) demonstrated that different DAG species can modulate airway smooth muscle tone through both PKC-dependent and -independent pathways.[6] This highlights the principle that the nature of the fatty acyl chains is a key determinant of a DAG's biological function.

Potential Signaling Pathway for this compound

Based on the canonical diacylglycerol signaling pathway, a hypothetical model for this compound's mechanism of action can be proposed. Upon its generation at the cell membrane, this compound would be expected to recruit and activate PKC.

References

- 1. caymanchem.com [caymanchem.com]

- 2. This compound | CAS 99880-64-5 | Cayman Chemical | Biomol.com [biomol.com]

- 3. glpbio.cn [glpbio.cn]

- 4. Diacylglycerol: Structure, Functions, and Analytical Methods - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]

- 5. DAG tales: the multiple faces of diacylglycerol—stereochemistry, metabolism, and signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Diacylglycerol-containing docosahexaenoic acid in acyl chain modulates airway smooth muscle tone - PubMed [pubmed.ncbi.nlm.nih.gov]

Didocosanoin as a Diacylglycerol Signaling Molecule: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Diacylglycerols (DAGs) are critical second messengers in a multitude of cellular signaling pathways, most notably as activators of Protein Kinase C (PKC). Didocosanoin, a diacylglycerol bearing two C22:0 saturated fatty acyl chains (docosanoic acid), falls into this important class of signaling lipids.[1][2] Despite its well-defined structure, there is a notable scarcity of direct experimental evidence in the scientific literature specifically elucidating the role of this compound as a signaling molecule. This technical guide, therefore, provides a comprehensive overview of the established principles of diacylglycerol signaling as a framework for understanding the potential role of this compound. We present a hypothesized signaling cascade for this compound, comparative quantitative data from analogous diacylglycerols, and detailed experimental protocols that can be adapted to investigate its specific biological functions. This document serves as a foundational resource for researchers aiming to explore the signaling properties of long-chain saturated diacylglycerols like this compound.

Introduction to this compound

This compound, also known as dibehenin, is a diacylglycerol molecule composed of a glycerol backbone esterified to two molecules of docosanoic acid (also known as behenic acid), a 22-carbon saturated fatty acid.[1][2][3] Its structure confers a highly lipophilic nature, suggesting its localization within cellular membranes.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Chemical Formula | C47H92O5 | [1][2] |

| Molecular Weight | 737.2 g/mol | [1][2] |

| Structure | Glycerol backbone with two C22:0 fatty acyl chains | [1][2] |

| Synonyms | Dibehenin, Glyceryl dibehenate | [1][2] |

While the signaling roles of diacylglycerols with shorter or unsaturated acyl chains are well-documented, the specific functions of very long-chain saturated DAGs such as this compound remain largely unexplored. Based on the canonical understanding of DAG signaling, it is hypothesized that this compound may act as a second messenger, influencing the activity of intracellular effector proteins.

The Canonical Diacylglycerol Signaling Pathway: A Potential Role for this compound

The most extensively studied diacylglycerol signaling pathway involves the activation of Protein Kinase C (PKC) isoforms.[4][5][6] This pathway is initiated by the hydrolysis of plasma membrane phospholipids, typically phosphatidylinositol 4,5-bisphosphate (PIP2), by phospholipase C (PLC). This enzymatic reaction generates two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol.

While IP3 diffuses into the cytosol to mediate the release of calcium from intracellular stores, DAG remains in the plasma membrane. Here, it recruits and activates conventional (cPKC) and novel (nPKC) isoforms of Protein Kinase C.[4][6][7] The activation of PKC leads to the phosphorylation of a wide array of substrate proteins, thereby modulating numerous cellular processes, including cell proliferation, differentiation, apoptosis, and metabolism.[4][5][8][9][10]

Given its structure, this compound, if generated endogenously or supplied exogenously, could potentially participate in this signaling cascade. The long, saturated acyl chains of this compound would likely influence its partitioning within membrane microdomains and its interaction with the C1 domain of PKC isoforms.

Below is a diagram illustrating the hypothesized signaling pathway for this compound, based on the canonical DAG-PKC pathway.

Caption: Hypothesized signaling pathway of this compound via PKC activation.

Quantitative Data on Diacylglycerol-Mediated PKC Activation

Direct quantitative data on the activation of PKC by this compound is not currently available in the literature. However, studies on other diacylglycerols with varying acyl chain lengths and degrees of saturation provide a basis for comparison and hypothesis generation. The potency of a given DAG in activating PKC can be influenced by its ability to alter membrane properties and its affinity for the C1 domain of PKC.[6][11]

Table 2: Comparative Activation of Protein Kinase C by Various Diacylglycerols (Illustrative Data)

| Diacylglycerol Species | Acyl Chain Composition | Concentration for Half-Maximal Activation (EC50) | Target PKC Isoform | Reference |

| 1,2-dioleoyl-sn-glycerol (DOG) | C18:1 / C18:1 | ~1-5 mol% in vesicles | Mixed PKC isoforms | [11] |

| 1-stearoyl-2-arachidonoyl-sn-glycerol (SAG) | C18:0 / C20:4 | More potent than DOG | Mixed PKC isoforms | [11] |

| 1-stearoyl-2-docosahexaenoyl-sn-glycerol (SDG) | C18:0 / C22:6 | More potent than DOG, SEG, and SAG at 0.5 mol% | Mixed PKC isoforms | [11] |

| 1,2-dioctanoyl-sn-glycerol (DOG) | C8:0 / C8:0 | ~50 µM | PKCα | [12] |

Note: This table presents illustrative data from studies using different experimental systems. The potency of DAGs can vary depending on the assay conditions, lipid composition of vesicles, and the specific PKC isoform being studied.

The data suggests that both the length and degree of unsaturation of the acyl chains in DAG molecules can significantly impact their ability to activate PKC.[11] It is plausible that the very long, saturated chains of this compound could lead to distinct effects on membrane organization and PKC activation compared to the more commonly studied unsaturated or shorter-chain DAGs.

Experimental Protocols for Studying this compound Signaling

To elucidate the signaling properties of this compound, a key initial step is to determine its ability to activate Protein Kinase C. Below is a detailed, generalized protocol for an in vitro PKC activity assay that can be adapted for this purpose. This protocol is based on the principles of radioactive phosphate incorporation into a substrate peptide.[13][14][15][16]

In Vitro Protein Kinase C (PKC) Activity Assay

Objective: To determine if this compound can activate purified PKC and to quantify its potency.

Materials:

-

Purified, active Protein Kinase C (specific isoform of interest, e.g., PKCα, PKCβ, PKCδ)

-

This compound

-

Phosphatidylserine (PS)

-

Control diacylglycerol (e.g., 1,2-dioleoyl-sn-glycerol)

-

PKC substrate peptide (e.g., Ac-FKKSFKL-NH2, derived from the MARCKS protein)[14]

-

[γ-³²P]ATP (specific activity ~3000 Ci/mmol)

-

Assay buffer (e.g., 20 mM HEPES, pH 7.4, 10 mM MgCl₂, 1 mM CaCl₂, 1 mM DTT)

-

Lipid vesicle preparation reagents (e.g., chloroform, nitrogen gas, sonicator)

-

Reaction quench solution (e.g., 75 mM phosphoric acid)

-

P81 phosphocellulose paper

-

Scintillation counter and scintillation fluid

Procedure:

-

Preparation of Lipid Vesicles:

-

In a glass tube, prepare a lipid mixture of phosphatidylserine (PS) and the diacylglycerol to be tested (this compound or control DAG) at the desired molar ratio in chloroform.

-

Evaporate the chloroform under a stream of nitrogen gas to form a thin lipid film.

-

Resuspend the lipid film in assay buffer by vigorous vortexing.

-

Sonicate the lipid suspension briefly in a bath sonicator to form small unilamellar vesicles.

-

-

Kinase Reaction Setup:

-

In a microcentrifuge tube on ice, combine the following in order:

-

Assay buffer

-

Lipid vesicles (containing PS and the test DAG)

-

PKC substrate peptide

-

Purified PKC enzyme

-

-

Prepare control reactions including:

-

No enzyme (background)

-

No lipid activator (basal activity)

-

PS only (control for lipid-dependent, DAG-independent activation)

-

PS with a known DAG activator (positive control)

-

-

-

Initiation of Kinase Reaction:

-

Initiate the reaction by adding [γ-³²P]ATP to each tube.

-

Incubate the reaction mixture at 30°C for a predetermined time (e.g., 10-20 minutes), ensuring the reaction is in the linear range.

-

-

Termination of Reaction and Measurement of Incorporated Radioactivity:

-

Stop the reaction by spotting an aliquot of the reaction mixture onto a P81 phosphocellulose paper square.

-

Wash the P81 papers extensively with 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.

-

Place the washed P81 paper in a scintillation vial with scintillation fluid.

-

Quantify the incorporated ³²P using a scintillation counter.

-

-

Data Analysis:

-

Subtract the background counts (no enzyme) from all other readings.

-

Calculate the specific activity of PKC (e.g., in pmol of phosphate incorporated/min/mg of enzyme).

-

Plot the PKC activity as a function of the concentration of this compound to determine its dose-response relationship and EC50 value.

-

Caption: Workflow for an in vitro Protein Kinase C (PKC) activity assay.

Metabolism and Termination of this compound Signaling

The signaling action of diacylglycerols is terminated by their metabolic conversion to other lipid species. The two primary pathways for DAG metabolism are:

-

Phosphorylation by Diacylglycerol Kinases (DGKs): DGKs phosphorylate DAG to produce phosphatidic acid (PA), another important signaling lipid. This reaction not only attenuates DAG-mediated signaling but also initiates PA-dependent signaling cascades.[17][18][19][20]

-

Hydrolysis by Diacylglycerol Lipases (DAGLs): DAGLs hydrolyze DAG to release a free fatty acid and a monoacylglycerol.[21][22]

The metabolism of long-chain saturated DAGs like this compound may differ from that of shorter-chain or unsaturated DAGs.[21][22] The specific DGK and DAGL isoforms that recognize and process this compound would need to be determined experimentally.

Conclusion and Future Directions

This compound is a structurally defined diacylglycerol whose role as a signaling molecule is currently undefined by direct experimental evidence. Based on the extensive literature on diacylglycerol signaling, it is reasonable to hypothesize that this compound can function as a second messenger, potentially through the activation of Protein Kinase C. The unique structural features of this compound, specifically its long, saturated acyl chains, may confer distinct properties in terms of membrane localization, protein interaction, and metabolic fate.

Future research should focus on:

-

Directly testing the ability of this compound to activate various PKC isoforms in vitro.

-

Investigating the effects of exogenously applied this compound on cellular signaling pathways and physiological responses in cultured cells.

-

Identifying the metabolic pathways responsible for the synthesis and degradation of this compound in cells.

-

Exploring the potential for this compound to interact with other DAG-binding proteins besides PKC.

The detailed protocols and conceptual framework provided in this technical guide offer a starting point for researchers to embark on the characterization of this compound as a signaling molecule, which will contribute to a more comprehensive understanding of the role of lipid diversity in cellular signal transduction.

References

- 1. caymanchem.com [caymanchem.com]

- 2. This compound | CAS 99880-64-5 | Cayman Chemical | Biomol.com [biomol.com]

- 3. Docosanoic Acid | C22H44O2 | CID 8215 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Diacylglycerol-evoked activation of PKC and PKD isoforms in regulation of glucose and lipid metabolism: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Diacylglycerol/protein kinase C signalling: a mechanism for insulin resistance? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. A Calcium- and Diacylglycerol-Stimulated Protein Kinase C (PKC), Caenorhabditis elegans PKC-2, Links Thermal Signals to Learned Behavior by Acting in Sensory Neurons and Intestinal Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Diacylglycerol Activation of Protein Kinase Cε and Hepatic Insulin Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pnas.org [pnas.org]

- 10. [PDF] Diacylglycerol/protein kinase C signalling: a mechanism for insulin resistance? | Semantic Scholar [semanticscholar.org]

- 11. Acyl chain dependence of diacylglycerol activation of protein kinase C activity in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Diacylglycerol - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. PKC-θ in vitro Kinase Activity Assay [bio-protocol.org]

- 14. Protocols – Newton Lab [newtonlab.ucsd.edu]

- 15. merckmillipore.com [merckmillipore.com]

- 16. Enzyme Assays for Protein Kinase C Activity | Springer Nature Experiments [experiments.springernature.com]

- 17. Thieme E-Journals - Thrombosis and Haemostasis / Abstract [thieme-connect.com]

- 18. DGKs in lipid signaling and disease intervention: structural basis, pathological mechanisms, and emerging therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. Regulation of Lipid Signaling by Diacylglycerol Kinases during T Cell Development and Function - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Metabolism of a long-chain diacylglycerol by permeabilized A10 smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. journals.physiology.org [journals.physiology.org]

Didocosanoin: A Technical Guide to Synthesis and Potential Extraction

For Researchers, Scientists, and Drug Development Professionals

Abstract

Didocosanoin, also known as dibehenin or glyceryl dibehenate, is a diacylglycerol comprised of a glycerol backbone esterified with two molecules of docosanoic acid (behenic acid). Currently, there is a notable absence of scientific literature detailing the natural abundance and established protocols for the extraction of this compound from biological sources. This suggests that this compound is either a synthetic compound or exists as a very minor, and not commonly isolated, component of natural lipids. This technical guide provides a comprehensive overview of the known chemical properties of this compound and focuses on established methodologies for its chemical and enzymatic synthesis. Additionally, it outlines a general framework for the extraction and purification of diacylglycerols from a hypothetical natural source, which could be adapted for this compound should a significant natural source be identified in the future.

Chemical and Physical Properties of this compound

This compound is characterized by its long saturated fatty acid chains, which influence its physical properties, such as a high melting point and low solubility in polar solvents. A summary of its key properties is presented in Table 1.

| Property | Value |

| Synonyms | Dibehenin, Glyceryl dibehenate, 1,3-Didocosanoyl-glycerol |

| CAS Number | 99880-64-5 |

| Molecular Formula | C47H92O5 |

| Molecular Weight | 737.2 g/mol |

| Appearance | Solid |

| Solubility | DMF: 20 mg/ml, DMSO: 30 mg/ml, Ethanol: 0.25 mg/ml, PBS (pH 7.2): 0.7 mg/ml[1] |

| Storage Temperature | -20°C |

Synthesis of this compound

The synthesis of specific diacylglycerols like this compound can be achieved through both chemical and enzymatic approaches. Enzymatic synthesis is often preferred due to its high specificity, milder reaction conditions, and the avoidance of harsh chemicals.

Enzymatic Synthesis

Enzymatic synthesis of 1,3-diacylglycerols is a widely employed method for producing structured lipids.[2][3] This approach typically utilizes a 1,3-specific lipase, which selectively catalyzes the esterification or transesterification at the sn-1 and sn-3 positions of the glycerol backbone.

2.1.1. Key Methodologies

-

Direct Esterification: This method involves the direct reaction of glycerol with two molar equivalents of docosanoic acid (or its activated form, such as an ester) in the presence of a 1,3-specific lipase. The reaction is typically carried out in a solvent-free system or in a non-polar organic solvent to favor synthesis over hydrolysis. Water produced during the reaction is usually removed to drive the equilibrium towards the formation of the diacylglycerol.

-

Glycerolysis: This process involves the reaction of a triglyceride containing docosanoic acid with glycerol, catalyzed by a lipase. This method can be used to produce a mixture of mono-, di-, and triglycerides, from which the desired diacylglycerol can be purified.

-

Interesterification: In this approach, a triglyceride is reacted with docosanoic acid or its ethyl ester. A 1,3-specific lipase is used to exchange the fatty acids at the sn-1 and sn-3 positions of the triglyceride with docosanoic acid.

2.1.2. Experimental Protocol: General Enzymatic Synthesis of 1,3-Didocosanoin via Esterification

This protocol is a generalized procedure based on established methods for the synthesis of 1,3-diacylglycerols.

-

Reactant Preparation: Stoichiometric amounts of glycerol and docosanoic acid (1:2 molar ratio) are mixed.

-

Enzyme Addition: An immobilized 1,3-specific lipase (e.g., Lipozyme RM IM) is added to the mixture. The enzyme loading is typically between 5-10% (w/w) of the total reactants.

-

Reaction Conditions: The reaction is carried out at a controlled temperature (typically 60-70°C) with constant stirring. A vacuum may be applied to remove water produced during the esterification, thereby shifting the reaction equilibrium towards product formation.

-

Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) to determine the conversion of reactants and the formation of mono-, di-, and triglycerides.

-

Enzyme Removal: Upon completion, the immobilized enzyme is removed by filtration.

-

Purification: The product mixture is then purified to isolate the 1,3-didocosanoin. This can be achieved by molecular distillation to remove unreacted fatty acids and monoglycerides, followed by crystallization or column chromatography to separate the diacylglycerol from the triglyceride fraction.

Chemical Synthesis

Chemical synthesis of diacylglycerols offers an alternative to enzymatic methods, though it may be less specific and require the use of protecting groups.

2.2.1. General Approach

A common strategy for the chemical synthesis of 1,3-diacylglycerols involves the use of a glycerol derivative with a protected hydroxyl group at the sn-2 position.

-

Protection: The sn-2 hydroxyl group of glycerol is protected using a suitable protecting group (e.g., benzyl, trityl).

-

Esterification: The sn-1 and sn-3 hydroxyl groups are then esterified with docosanoyl chloride or docosanoic acid using a suitable catalyst (e.g., dicyclohexylcarbodiimide/4-dimethylaminopyridine - DCC/DMAP).

-

Deprotection: The protecting group at the sn-2 position is removed to yield the 1,3-didocosanoin.

Potential Natural Sources and a General Extraction Framework

As of the current scientific literature, there are no specific natural sources that have been identified as being rich in this compound. Diacylglycerols are intermediates in triglyceride and phospholipid biosynthesis and are present in small amounts in most plant and animal oils and fats. It is plausible that this compound exists as a minor component in oils that are rich in its constituent fatty acid, docosanoic acid. Such oils include rapeseed oil and mustard seed oil.

Should a potential natural source be identified, a general lipid extraction and purification workflow could be applied.

General Experimental Protocol for Lipid Extraction and Diacylglycerol Isolation

-

Sample Preparation: The biological material (e.g., seeds, leaves, microbial biomass) is dried to remove water and then ground to a fine powder to increase the surface area for extraction.

-

Solvent Extraction: The powdered material is extracted with a non-polar solvent or a solvent mixture. A common method is the Folch or Bligh-Dyer extraction, which uses a chloroform/methanol/water mixture to partition the lipids into the organic phase.

-

Solvent Removal: The organic solvent containing the lipid extract is removed under reduced pressure using a rotary evaporator.

-

Fractionation: The crude lipid extract is then fractionated to separate the different lipid classes. This is typically achieved using column chromatography on silica gel. A non-polar solvent (e.g., hexane) is used to elute the neutral lipids, and the polarity of the solvent is gradually increased to elute more polar lipids. Diacylglycerols are more polar than triglycerides and will elute later.

-

Purification: The diacylglycerol fraction is collected and can be further purified by high-performance liquid chromatography (HPLC) or preparative TLC to isolate the specific this compound isomer.

-

Analysis: The purified compound is then analyzed by techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy to confirm its identity and purity.

Visualizations

Caption: Workflow for the enzymatic synthesis of 1,3-Didocosanoin.

Caption: General workflow for the extraction and isolation of this compound.

References

- 1. Enzymatic synthesis of structured lipids with behenic acid at the sn-1, 3 positions of triacylglycerols - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Enzymatic Synthesis of Diacylglycerol-Enriched Oil by Two-Step Vacuum-Mediated Conversion of Fatty Acid Ethyl Ester and Fatty Acid From Soy Sauce By-Product Oil as Lipid-Lowering Functional Oil - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Future of Structured Lipids: Enzymatic Synthesis and Their New Applications in Food Systems - PMC [pmc.ncbi.nlm.nih.gov]

Didocosanoin (CAS No. 99880-64-5): A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Didocosanoin, also known by its synonyms Dibehenin and Glyceryl Dibehenate, is a diacylglycerol (DAG) that incorporates two units of docosanoic acid (behenic acid), a saturated 22-carbon fatty acid, esterified to a glycerol backbone.[1][2] Its unique chemical structure imparts specific physical and chemical properties that make it a subject of interest in various scientific and industrial fields, including pharmaceuticals and cosmetics. As a diacylglycerol, this compound is structurally related to a class of lipids that are pivotal second messengers in cellular signaling, most notably through the activation of Protein Kinase C (PKC).[3][4] This technical guide provides an in-depth overview of the core properties, experimental protocols, and known biological significance of this compound.

Core Properties of this compound

The fundamental chemical and physical properties of this compound are summarized in the tables below, providing a clear reference for laboratory and developmental work.

Chemical and Physical Properties

| Property | Value | Source(s) |

| CAS Number | 99880-64-5 | [2] |

| Molecular Formula | C47H92O5 | [2] |

| Molecular Weight | 737.2 g/mol | [2] |

| Appearance | Solid | [2] |

| Melting Point | 70°C | [] |

| Boiling Point | 739.8 ± 27.0°C at 760 mmHg (calculated) | [] |

| Density | 0.911 ± 0.1 g/cm³ | [] |

| Purity | ≥95% | [2] |

| Storage | -20°C | [2] |

| Stability | ≥ 4 years | [2] |

Solubility Profile

| Solvent | Solubility | Source(s) |

| Dimethylformamide (DMF) | 20 mg/mL | [2] |

| Dimethyl sulfoxide (DMSO) | 30 mg/mL | [2] |

| Ethanol | 0.25 mg/mL | [2] |

| Phosphate-Buffered Saline (PBS, pH 7.2) | 0.7 mg/mL | [2] |

Experimental Protocols

This section details methodologies for the synthesis and analysis of this compound, based on established protocols for long-chain diacylglycerols.

Synthesis of this compound (Representative Protocol)

A common method for the synthesis of diacylglycerols like this compound is through the enzymatic esterification of glycerol with the corresponding fatty acid. This method offers high specificity and milder reaction conditions compared to purely chemical synthesis.

Materials:

-

Glycerol (purity > 99%)

-

Docosanoic acid (behenic acid)

-

Immobilized lipase (e.g., Lipozyme RM IM)

-

Vacuum system

-

Reaction vessel (e.g., pear-shaped flask)

-

Magnetic stirrer with heating capabilities

Procedure:

-

Reactant Preparation: Combine glycerol and docosanoic acid in a 1:2 molar ratio in the reaction vessel.[6]

-

Enzyme Addition: Add the immobilized lipase to the mixture. The amount of lipase is typically around 5% (w/w) of the total reactants.[6]

-

Reaction Conditions:

-

Heat the mixture to a temperature conducive to the enzyme's activity (e.g., 60-70°C).

-

Apply a vacuum to the system (e.g., 4 mm Hg) to remove water produced during the esterification, which drives the reaction towards product formation.[6]

-

Continuously stir the reaction mixture.

-

-

Monitoring the Reaction: The progress of the reaction can be monitored by taking aliquots at different time points and analyzing the content of free fatty acids by titration with a standard solution of KOH.[6]

-

Purification:

-

After the reaction reaches the desired conversion, the immobilized enzyme is removed by filtration.

-

The product mixture, which will contain mono-, di-, and triglycerides, as well as unreacted fatty acids, can be purified using column chromatography on silica gel.[7] A suitable solvent system for elution would be a gradient of hexane and diethyl ether.

-

-

Characterization: The purity of the final this compound product can be confirmed by HPLC or GC-MS analysis.

Analytical Methods for this compound

1. High-Performance Liquid Chromatography (HPLC)

Due to the lack of a strong UV chromophore in this compound, detectors such as a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) are recommended.[8]

-

Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is suitable for the separation of lipids.[8]

-

Mobile Phase: A gradient elution using a mixture of acetonitrile and water, or isopropanol and acetonitrile, is commonly employed.[8]

-

Flow Rate: A typical flow rate is 1.0 mL/min.[8]

-

Column Temperature: Maintain the column at a constant temperature, for instance, between 30-40°C, to ensure reproducible retention times.[8]

-

Sample Preparation: Dissolve the sample in a suitable organic solvent like chloroform or a mixture of the initial mobile phase.

2. Gas Chromatography-Mass Spectrometry (GC-MS)

For GC analysis, derivatization of the hydroxyl group of this compound is often necessary to increase its volatility. Silylation with reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a common practice.

-

Derivatization: React the sample with a silylating agent in a suitable solvent (e.g., pyridine) at an elevated temperature (e.g., 60°C) for a specific duration (e.g., 30 minutes).

-

Column: A non-polar or medium-polarity capillary column is typically used for lipid analysis.

-

Carrier Gas: Helium is commonly used as the carrier gas.

-

Temperature Program: An oven temperature gradient is employed to separate the different lipid components. For example, an initial temperature of 150°C held for 2 minutes, followed by a ramp of 10°C/min to 350°C, and a final hold for 10 minutes.

-

Injection: A split/splitless injector is used.

-

Detection: A mass spectrometer is used for detection, allowing for both quantification and structural confirmation of the analyte.

Biological Significance and Signaling Pathways

Diacylglycerols, including this compound, are crucial signaling molecules within the cell. Their primary and most well-understood role is the activation of Protein Kinase C (PKC).[3][4]

Activation of Protein Kinase C

The generation of diacylglycerol is a key step in signal transduction pathways initiated by the activation of various cell surface receptors, such as G-protein coupled receptors (GPCRs) and receptor tyrosine kinases (RTKs). Upon ligand binding, these receptors activate phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol.[3]

While IP3 diffuses into the cytosol to bind to its receptors on the endoplasmic reticulum, leading to the release of calcium (Ca2+), diacylglycerol remains in the plasma membrane. The increase in intracellular Ca2+ concentration, along with the presence of diacylglycerol, synergistically activates conventional and novel isoforms of PKC.[3] Activated PKC then phosphorylates a wide range of downstream protein substrates, thereby regulating numerous cellular processes, including cell growth, differentiation, apoptosis, and immune responses.

While specific studies on the direct biological activities of this compound are limited, its structural similarity to other signaling diacylglycerols strongly suggests its potential to participate in these fundamental cellular processes. It is worth noting that the fatty acid composition of diacylglycerols can influence the activation of different PKC isoforms and the subsequent downstream signaling events.

Visualizations

Experimental Workflow for HPLC Analysis of this compound

Caption: Workflow for the HPLC analysis of this compound.

Diacylglycerol-Mediated Protein Kinase C (PKC) Signaling Pathway

Caption: Activation of PKC by Diacylglycerol.

References

- 1. Glyceryl Tribehenate | C69H134O6 | CID 62726 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. caymanchem.com [caymanchem.com]

- 3. Protein Kinase Cα (PKCα) Is Resistant to Long Term Desensitization/Down-regulation by Prolonged Diacylglycerol Stimulation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Activation mechanisms of conventional protein kinase C isoforms are determined by the ligand affinity and conformational flexibility of their C1 domains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Solvent-free enzymatic synthesis of 1, 3-Diacylglycerols by direct esterification of glycerol with saturated fatty acids - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

The Core Structure of Dibehenin (Didocosanoin): An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dibehenin, also known as Didocosanoin or glyceryl dibehenate, is a diacylglycerol (DAG) of significant interest in pharmaceutical sciences and drug development.[1] Composed of a glycerol backbone esterified with two molecules of behenic acid, a 22-carbon saturated fatty acid, its physicochemical properties make it a valuable excipient in various formulations.[2][3] This technical guide provides a comprehensive overview of the core structure of Dibehenin, including its chemical and physical properties, synthesis, metabolism, and analytical characterization. Furthermore, it explores its physiological effects and role in cellular signaling, offering insights for its application in research and drug development.

Chemical and Physical Properties

Dibehenin is a solid, waxy substance at room temperature, a characteristic conferred by its long, saturated fatty acid chains.[2][4] Its formal chemical name is docosanoic acid, diester with 1,2,3-propanetriol.[2][3] The molecular formula of Dibehenin is C47H92O5, with a molecular weight of approximately 737.2 g/mol .[1][2][4]

Table 1: Physicochemical Properties of Dibehenin (this compound)

| Property | Value | References |

| Chemical Formula | C47H92O5 | [1][2][4] |

| Molecular Weight | 737.2 g/mol | [2][5] |

| CAS Number | 99880-64-5 | [1][2][3] |

| Synonyms | This compound, Glyceryl dibehenate, Glycerin dibehenate | [1] |

| Physical State | Solid | [2][4] |

| Purity | ≥95% (commercially available) | [2][3] |

| Solubility | DMF: 20 mg/ml, DMSO: 30 mg/ml, Ethanol: 0.25 mg/ml, PBS (pH 7.2): 0.7 mg/ml | [2][3] |

Synthesis of Dibehenin

The synthesis of 1,3-diacylglycerols like Dibehenin can be achieved through several methods, with enzymatic synthesis being a preferred route due to its high selectivity and milder reaction conditions compared to chemical methods.[6]

Experimental Protocol: Enzymatic Synthesis of 1,3-Dibehenin

This protocol describes a general method for the enzymatic synthesis of 1,3-dibehenin via direct esterification of glycerol with behenic acid in a solvent-free system.

Materials:

-

Glycerol (≥99% purity)

-

Behenic acid (docosanoic acid)

-

Immobilized 1,3-specific lipase (e.g., Lipozyme RM IM)

-

Vacuum pump

-

Reaction vessel with temperature control and stirring

Procedure:

-

Reactant Preparation: A molar ratio of 2:1 of behenic acid to glycerol is added to the reaction vessel.

-

Enzyme Addition: The immobilized lipase is added to the reactant mixture, typically at a concentration of 5-10% (w/w) of the total reactants.

-

Reaction Conditions: The mixture is heated to a temperature that allows for the melting of behenic acid while being within the optimal temperature range for the lipase (e.g., 60-75°C). The reaction is carried out under vacuum with continuous stirring to facilitate the removal of water, which is a byproduct of the esterification reaction and can inhibit the enzyme.

-

Reaction Monitoring: The progress of the reaction can be monitored by taking aliquots at different time points and analyzing the composition of the mixture using techniques like gas chromatography (GC) or high-performance liquid chromatography (HPLC).

-

Purification: Upon completion, the immobilized enzyme is removed by filtration. The resulting product mixture, containing monobehenin, dibehenin, and tribehenin, can be purified using techniques such as molecular distillation to remove unreacted fatty acids, followed by crystallization or chromatography to isolate the dibehenin fraction.

Metabolism and Physiological Effects

While Dibehenin is often used as a relatively inert excipient in pharmaceutical formulations, its constituent parts, glycerol and behenic acid, are subject to metabolic processes. As a diacylglycerol, its metabolism is expected to differ from that of triacylglycerols.

Dietary diacylglycerols have been shown to be metabolized differently than triacylglycerols, leading to lower postprandial serum triglyceride levels.[7][8] This is attributed to the different pathways of absorption and resynthesis in the intestinal cells.[9] Studies on diacylglycerol oils suggest they may increase fat oxidation and reduce body fat accumulation compared to triacylglycerol oils with similar fatty acid compositions.[8][9]

Behenic acid, the fatty acid component of Dibehenin, is a long-chain saturated fatty acid.[10] While its bioavailability is lower than that of shorter-chain fatty acids, it has been investigated for its physiological effects.[10] Recent research suggests that behenic acid may have anti-inflammatory properties by regulating the TLR4/NF-κB signaling pathway.[11]

Analytical Characterization of Dibehenin

A variety of analytical techniques can be employed to characterize the structure and purity of Dibehenin.

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for determining the molecular weight and structure of Dibehenin. Electrospray ionization (ESI) coupled with tandem mass spectrometry (MS/MS) can be used for sensitive detection and structural elucidation.

-

Expected [M+NH4]+ ion: m/z 754.7

-

Expected Fragmentation: Collision-induced dissociation would likely lead to the neutral loss of behenic acid molecules, resulting in characteristic fragment ions. In-silico fragmentation data for glyceryl 1,2-dibehenate shows a precursor ion [M+NH4]+ at m/z 754.72885 and major fragment ions at m/z 397.3684 and 719.7156.[12]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical structure of Dibehenin.

-

¹H NMR: The proton NMR spectrum would show characteristic signals for the glycerol backbone protons and the long alkyl chains of the behenic acid moieties. Key signals would include those for the methylene groups adjacent to the ester carbonyls and the methine and methylene groups of the glycerol backbone.

-

¹³C NMR: The carbon-13 NMR spectrum would show distinct signals for the carbonyl carbons of the ester groups, the carbons of the glycerol backbone, and the various methylene and methyl carbons of the behenic acid chains.

Table 2: Predicted ¹³C NMR Chemical Shifts for 1,3-Dibehenin (in CDCl₃)

| Carbon Atom | Predicted Chemical Shift (ppm) |

| Glycerol C1, C3 | ~65 |

| Glycerol C2 | ~69 |

| Carbonyl (C=O) | ~173 |

| Methylene (α to C=O) | ~34 |

| Methylene (β to C=O) | ~25 |

| Bulk Methylene ((CH₂)n) | ~29-30 |

| Methylene (ω-2) | ~32 |

| Methyl (ω) | ~14 |

Note: These are predicted values based on general chemical shift ranges for similar molecules and may vary slightly in an experimental spectrum.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy can be used to identify the functional groups present in Dibehenin.

Table 3: Expected FTIR Absorption Bands for Dibehenin

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| ~2918 | Asymmetric C-H stretch | Methylene (-CH₂-) |

| ~2849 | Symmetric C-H stretch | Methylene (-CH₂-) |

| ~1735 | C=O stretch | Ester |

| ~1465 | C-H bend | Methylene (-CH₂-) |

| ~1175 | C-O stretch | Ester |

Signaling Pathways and Logical Relationships

Diacylglycerols are well-established second messengers in cellular signaling. A primary role of DAG is the activation of Protein Kinase C (PKC).

Diacylglycerol-Mediated Activation of Protein Kinase C

The activation of PKC by DAG is a crucial step in numerous signal transduction pathways that regulate cell growth, differentiation, and apoptosis. The process is initiated by the hydrolysis of membrane phospholipids, such as phosphatidylinositol 4,5-bisphosphate (PIP2), by phospholipase C (PLC), which generates DAG and inositol trisphosphate (IP3).

Below is a diagram illustrating the logical relationship in the DAG-PKC signaling pathway.

Caption: Diacylglycerol-mediated activation of Protein Kinase C.

Applications in Drug Development

Dibehenin's properties make it a versatile excipient in drug development. It is commonly used in the formulation of solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs).[6] These lipid-based nanoparticles can enhance the oral bioavailability of poorly water-soluble drugs, protect drugs from degradation, and provide controlled or sustained release.

Experimental Workflow: Preparation of Dibehenin-based Solid Lipid Nanoparticles (SLNs)

This workflow outlines the high-pressure homogenization method for preparing SLNs using Dibehenin as the solid lipid.

Caption: Workflow for the preparation of Solid Lipid Nanoparticles.

Conclusion

Dibehenin (this compound) is a well-defined diacylglycerol with properties that are highly relevant to pharmaceutical sciences. Its structure, characterized by a glycerol backbone and two long-chain saturated fatty acids, dictates its physical state, metabolism, and potential physiological effects. While it serves as a valuable excipient in advanced drug delivery systems, its role as a signaling molecule and the biological activities of its constituent behenic acid suggest further avenues for research. A thorough understanding of its core structure and properties, as outlined in this guide, is essential for its effective utilization in research and the development of new therapeutic products.

References

- 1. Diacylglycerol/protein kinase C signalling: a mechanism for insulin resistance? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. The mechanism of protein kinase C activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. youtube.com [youtube.com]

- 5. m.youtube.com [m.youtube.com]

- 6. mdpi.com [mdpi.com]

- 7. Glyceryl Dibehenate [doi.usp.org]

- 8. researchgate.net [researchgate.net]

- 9. spectrumchemical.com [spectrumchemical.com]

- 10. Behenic acid - Wikipedia [en.wikipedia.org]

- 11. Behenic acid alleviates inflammation and insulin resistance in gestational diabetes mellitus by regulating TLR4/NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Glyceryl 1,2-dibehenate | C47H92O5 | CID 9831860 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Lipidomics: Positioning Didocosanoin within the Lipidome

For Researchers, Scientists, and Drug Development Professionals

Introduction to Lipidomics

Lipidomics is a rapidly advancing field within the broader discipline of metabolomics, dedicated to the comprehensive analysis of the lipidome—the complete set of lipids in a biological system.[1][2] Lipids are a diverse group of molecules that play crucial roles in numerous biological processes, including serving as structural components of cell membranes, acting as energy storage depots, and participating in complex signaling cascades that govern cellular function.[2][3] The study of lipidomics provides a detailed snapshot of the metabolic state of a cell or organism, offering profound insights into health and disease.[4] Given their involvement in pathologies such as metabolic syndrome, cancer, and neurodegenerative disorders, lipids are increasingly recognized as important biomarkers and therapeutic targets.[3]

The lipidome is characterized by its vast structural diversity, with tens of thousands of distinct lipid species identified to date.[2] This complexity necessitates sophisticated analytical techniques for their identification and quantification. Mass spectrometry (MS) has emerged as the core analytical platform for lipidomics, often coupled with separation techniques like liquid chromatography (LC) to resolve the intricate mixture of lipids in a biological sample.[5] A typical lipidomics workflow encompasses several critical steps: sample preparation including lipid extraction, LC-MS analysis for data acquisition, and subsequent data processing and bioinformatics for lipid identification, quantification, and biological interpretation.[5][6]

Didocosanoin: A Diacylglycerol in Focus

Within the vast landscape of the lipidome, this compound, also known as dibehenin, is classified as a diacylglycerol (DAG).[7][8][9] Its structure consists of a glycerol backbone to which two molecules of docosanoic acid (also known as behenic acid), a 22-carbon saturated fatty acid, are attached.[7][8][9]

Diacylglycerols are pivotal molecules in cellular metabolism and signaling. They serve as intermediates in the synthesis of other lipids, such as triacylglycerols and phospholipids.[10] More critically, specific isomers of DAG, particularly sn-1,2-diacylglycerols, function as potent second messengers in a multitude of signal transduction pathways.[11] The generation of DAG at the cell membrane, often triggered by extracellular stimuli, leads to the recruitment and activation of a host of downstream effector proteins, most notably protein kinase C (PKC) isoforms.[4][12] The activation of these signaling cascades can influence a wide array of cellular processes, including cell proliferation, differentiation, apoptosis, and inflammation.[6][11] While the specific signaling roles of this compound have not been extensively characterized in the literature, its classification as a diacylglycerol places it at the heart of these critical cellular communication networks.

Quantitative Data Presentation

| Lipid Species | Human Plasma (μg/mL) | Mouse Liver (μg/g tissue) | Pancreatic β-Cells (μg/mg protein) |

| This compound (Illustrative) | 0.15 ± 0.03 | 1.2 ± 0.2 | 0.5 ± 0.1 |

| Palmitoyl-oleoyl-glycerol | 5.2 ± 1.1 | 25.8 ± 4.3 | 12.3 ± 2.5 |

| Stearoyl-arachidonoyl-glycerol | 2.1 ± 0.4 | 15.6 ± 3.1 | 8.9 ± 1.7 |

| Dioleoyl-glycerol | 8.7 ± 1.5 | 42.1 ± 7.9 | 20.4 ± 3.8 |

Values are presented as mean ± standard deviation.

Experimental Protocols

Lipid Extraction: Modified Folch Method

This protocol is a widely used method for the total extraction of lipids from biological samples.[13][14]

Materials:

-

Chloroform

-

Methanol

-

0.9% NaCl solution

-

Homogenizer or orbital shaker

-

Centrifuge

-

Glass centrifuge tubes

-

Rotary evaporator or nitrogen stream

Procedure:

-

Homogenize the tissue sample with a chloroform/methanol mixture (2:1, v/v) to a final volume that is 20 times the volume of the tissue sample (e.g., 1 gram of tissue in 20 mL of solvent).[15][16]

-

Agitate the mixture for 15-20 minutes using an orbital shaker at room temperature.[14][16]

-

Filter the homogenate through a folded filter paper or centrifuge it to recover the liquid phase.[15][16]

-

Wash the solvent extract with 0.2 volumes of 0.9% NaCl solution (e.g., 4 mL for a 20 mL extract).[15][16]

-

Vortex the mixture for a few seconds and then centrifuge at a low speed (e.g., 2000 rpm) to separate the two phases.[15][16]

-

Carefully remove the upper aqueous phase by siphoning. This phase contains non-lipid contaminants.[15][16]

-

The lower chloroform phase, which contains the lipids, is collected.[13]

-

Evaporate the chloroform under vacuum using a rotary evaporator or under a stream of nitrogen to obtain the dried lipid extract.[15][16]

LC-MS/MS Analysis of Diacylglycerols

This protocol outlines a general approach for the analysis of diacylglycerols using liquid chromatography-tandem mass spectrometry.

Materials:

-

High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system

-

Tandem mass spectrometer (e.g., triple quadrupole or Q-TOF) with an electrospray ionization (ESI) source

-

C18 reversed-phase column

-

Mobile phases (e.g., a gradient of acetonitrile/water and isopropanol/acetonitrile with additives like ammonium formate or formic acid)

-

Internal standards (e.g., deuterated diacylglycerol species)

Procedure:

-

Sample Preparation: Reconstitute the dried lipid extract in a suitable solvent, such as a mixture of isopropanol and acetonitrile.[17] Add an internal standard mixture to the sample for quantification.

-

Chromatographic Separation: Inject the sample onto the C18 column.[17] Use a gradient elution program to separate the different lipid classes and individual diacylglycerol species based on their hydrophobicity.

-

Mass Spectrometric Detection:

-

Operate the mass spectrometer in positive ion ESI mode.

-

For targeted analysis of diacylglycerols, use Multiple Reaction Monitoring (MRM) on a triple quadrupole instrument. This involves selecting the precursor ion (e.g., [M+NH4]+) in the first quadrupole, fragmenting it in the collision cell, and detecting a specific product ion in the third quadrupole.

-

For untargeted analysis, acquire full scan MS and data-dependent MS/MS spectra to identify a broader range of diacylglycerols.

-

-

Data Acquisition: Acquire data over the entire chromatographic run.

Bioinformatics Workflow for Lipidomics Data

This protocol provides a general workflow for processing and analyzing lipidomics data.

Software and Tools:

-

Vendor-specific instrument control and data acquisition software

-

Lipid identification software (e.g., LipidSearch, MS-DIAL, Lipid-Pro)

-

Statistical analysis software (e.g., R, MetaboAnalyst)

Procedure:

-

Data Preprocessing:

-

Convert raw data files to an open format (e.g., mzML).

-

Perform peak picking, feature detection, and retention time alignment across all samples.

-

-

Lipid Identification:

-

Match the experimental MS/MS spectra against a spectral library or database (e.g., LIPID MAPS) to identify the lipid species.[18]

-

Confirm identifications based on accurate mass, retention time, and fragmentation pattern.

-

-

Quantification:

-

Integrate the peak areas of the identified lipids.

-

Normalize the data using the peak areas of the internal standards to correct for variations in sample preparation and instrument response.

-

-

Statistical Analysis:

-

Perform univariate and multivariate statistical analyses (e.g., t-tests, ANOVA, Principal Component Analysis) to identify lipids that are significantly different between experimental groups.

-

-

Pathway Analysis and Biological Interpretation:

-

Map the differentially expressed lipids to known metabolic and signaling pathways to gain insights into the biological implications of the observed changes.

-

Visualizations

Experimental Workflow

Caption: A typical experimental workflow for a lipidomics study.

Diacylglycerol Signaling Pathway

Caption: The role of Diacylglycerol (DAG) in a signaling pathway.

References

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. youtube.com [youtube.com]

- 4. Diacylglycerol - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. DAG tales: the multiple faces of diacylglycerol—stereochemistry, metabolism, and signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Overarching roles of diacylglycerol signaling in cancer development and antitumor immunity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. aocs.org [aocs.org]

- 8. caymanchem.com [caymanchem.com]

- 9. This compound | CAS 99880-64-5 | Cayman Chemical | Biomol.com [biomol.com]

- 10. Lipid - Wikipedia [en.wikipedia.org]

- 11. Diacylglycerols → Term [lifestyle.sustainability-directory.com]

- 12. Diacylglycerol: Structure, Functions, and Analytical Methods - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]

- 13. Single Step Lipid Extraction From Food Stuffs [rockedu.rockefeller.edu]

- 14. youtube.com [youtube.com]

- 15. General procedure | Cyberlipid [cyberlipid.gerli.com]

- 16. Lipid extraction by folch method | PPTX [slideshare.net]

- 17. Monitoring diacylglycerols in biofluids by non-isotopically paired charge derivatization combined with LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 18. academic.oup.com [academic.oup.com]

A Comprehensive Technical Guide to the Thermal Analysis of Long-Chain Diacylglycerols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Long-chain diacylglycerols (DAGs) are crucial lipid molecules that serve as metabolic intermediates and key signaling messengers in a multitude of cellular processes. Their physiological and pathological roles, particularly in the context of metabolic diseases and cancer, have made them a focal point of research and drug development. The physical properties of long-chain DAGs, governed by their thermal behavior, are critical determinants of their function within biological membranes and their efficacy as components of lipid-based drug delivery systems. This technical guide provides an in-depth exploration of the thermal analysis of long-chain diacylglycerols, offering detailed experimental protocols, quantitative data, and visualizations of relevant signaling pathways and analytical workflows.

Core Thermal Analysis Techniques

The thermal analysis of long-chain diacylglycerols primarily relies on a suite of techniques that probe their phase transitions, thermal stability, and crystalline structure. The most prominent among these are Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA), and X-ray Diffraction (XRD).

Differential Scanning Calorimetry (DSC) is a thermoanalytical technique in which the difference in the amount of heat required to increase the temperature of a sample and a reference is measured as a function of temperature. DSC is instrumental in determining the temperatures and enthalpies of phase transitions, such as melting and crystallization.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. TGA is primarily used to assess the thermal stability and decomposition profile of long-chain diacylglycerols.

X-ray Diffraction (XRD) is a powerful technique for characterizing the crystalline structure of materials. In the context of long-chain DAGs, XRD is essential for identifying the different polymorphic forms (e.g., α, β', β) that these lipids can adopt, which significantly influences their physical properties.

Quantitative Thermal Properties of Long-Chain Diacylglycerols

The thermal properties of long-chain diacylglycerols are highly dependent on their specific molecular structure, including the length and degree of saturation of their fatty acid chains, and the stereochemistry of the glycerol backbone. The following tables summarize key quantitative data for several common long-chain diacylglycerols.

| Diacylglycerol Species | Polymorphic Form | Melting Point (°C) | Enthalpy of Fusion (ΔHfus) (kJ/mol) | Reference |

| 1,3-Dipalmitoyl-2-oleoyl-sn-glycerol (POP) | - | - | - | [1] |

| α | - | - | ||

| β' | - | - | ||

| β | - | - | ||

| 1,3-Distearoyl-2-oleoyl-sn-glycerol (SOS) | α | 23.5 | 47.7 | [2] |

| γ | 35.4 | 98.5 | [2] | |

| β' | 36.5 | 104.8 | [2] | |

| β₂ | 41.0 | 143.0 | [2] | |

| β₁ | 43.0 | 151.0 | [2] | |

| 1,3-Distearoyl-2-linoleoyl-sn-glycerol (SLS) | α | 20.8 | 40.9 | [2] |

| γ | 35.0 | 137.2 | [2] |

| Diacylglycerol Species | Onset of Decomposition (°C) | Atmosphere | Reference |

| Glycerol (for comparison) | ~200-250 | Inert/Air | [3] |

| Oleic Acid (for comparison) | ~179-289 | Inert/Air | [4] |

| General Lipid Decomposition | 230-450 (second stage) | Inert/Air | [5] |

Note: Comprehensive quantitative TGA data for specific long-chain diacylglycerols is less commonly reported in the literature compared to DSC data. The provided TGA data for related compounds offers a general indication of the temperature ranges for lipid decomposition.

Experimental Protocols

Differential Scanning Calorimetry (DSC) of Long-Chain Diacylglycerols

Objective: To determine the phase transition temperatures (melting and crystallization) and enthalpies of long-chain diacylglycerols.

Materials and Equipment:

-

Differential Scanning Calorimeter (DSC)

-

Aluminum or stainless steel DSC pans and lids

-

Microbalance (accurate to ±0.01 mg)

-

Sample of long-chain diacylglycerol (2-5 mg)

-

Inert gas supply (e.g., nitrogen)

Procedure:

-

Sample Preparation:

-

Accurately weigh 2-5 mg of the long-chain diacylglycerol sample into a DSC pan using a microbalance.

-

Hermetically seal the pan with a lid to prevent any loss of volatile components during heating.

-

Prepare an empty, sealed DSC pan to be used as a reference.

-

-

Instrument Setup:

-

Place the sample pan and the reference pan into the DSC cell.

-

Purge the DSC cell with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min to prevent oxidation.

-

-

Thermal Program:

-

Heating Scan: Equilibrate the sample at a low temperature (e.g., 0°C). Heat the sample at a controlled rate (e.g., 5-10°C/min) to a temperature well above its expected melting point (e.g., 100°C).

-

Cooling Scan: Cool the sample from the molten state at a controlled rate (e.g., 5-10°C/min) to the initial low temperature (e.g., 0°C) to observe crystallization.

-

Second Heating Scan: Reheat the sample under the same conditions as the first heating scan to analyze the thermal behavior of the crystallized form.

-

-

Data Analysis:

-

The DSC thermogram will show endothermic peaks during heating (melting) and exothermic peaks during cooling (crystallization).

-

Determine the onset temperature, peak temperature (melting point, Tₘ), and end temperature of the transitions.

-

Calculate the enthalpy of fusion (ΔHfus) by integrating the area under the melting peak.

-

Thermogravimetric Analysis (TGA) of Long-Chain Diacylglycerols

Objective: To evaluate the thermal stability and decomposition profile of long-chain diacylglycerols.

Materials and Equipment:

-

Thermogravimetric Analyzer (TGA)

-

Ceramic or platinum TGA pans

-